[2-(diethylamino)ethyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine
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Overview
Description
[2-(diethylamino)ethyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine: is a compound with a complex structure that includes both an amine group and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(diethylamino)ethyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of diethylamine with a pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and other industrial-scale equipment would be necessary to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents and other electrophiles are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
Chemistry: In chemistry, [2-(diethylamino)ethyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. Its amine group can form hydrogen bonds with proteins and nucleic acids, making it a useful tool for studying molecular interactions .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. The pyrazole ring is a common motif in many pharmaceuticals, and modifications to this compound can lead to the development of new drugs .
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes .
Mechanism of Action
The mechanism of action of [2-(diethylamino)ethyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: This compound has a similar pyrazole ring but includes a morpholine group instead of the diethylaminoethyl group.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene: This compound also contains a pyrazole ring but has different substituents.
Uniqueness: The uniqueness of [2-(diethylamino)ethyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine lies in its combination of the diethylaminoethyl group and the pyrazole ring. This combination provides a unique set of chemical properties that can be exploited in various applications .
Properties
Molecular Formula |
C12H24N4 |
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Molecular Weight |
224.35 g/mol |
IUPAC Name |
N',N'-diethyl-N-[(1-ethylpyrazol-4-yl)methyl]ethane-1,2-diamine |
InChI |
InChI=1S/C12H24N4/c1-4-15(5-2)8-7-13-9-12-10-14-16(6-3)11-12/h10-11,13H,4-9H2,1-3H3 |
InChI Key |
WUHSXHFSSXHIGA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNCCN(CC)CC |
Origin of Product |
United States |
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